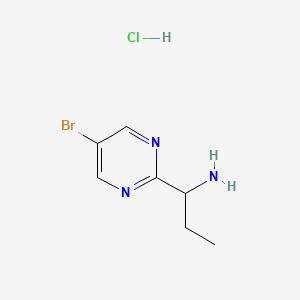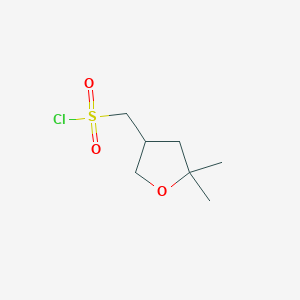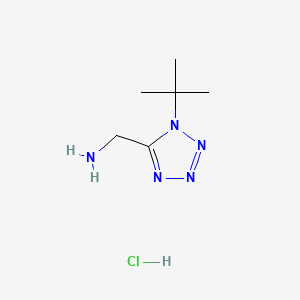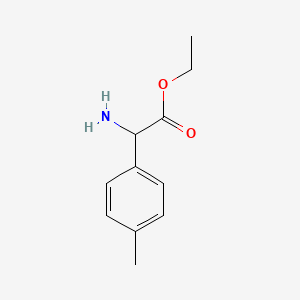
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid is an organic compound that features both difluoromethoxy and trifluoromethoxy functional groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a benzoic acid derivative. One common method involves the use of nucleophilic substitution reactions where suitable precursors are treated with difluoromethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The choice of reagents and reaction conditions is critical to minimize by-products and achieve high selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or alkoxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethoxy)benzoic acid
- 3-(Difluoromethoxy)benzoic acid
- 2-(Difluoromethoxy)-3-fluoro-4-(trifluoromethoxy)benzoic acid
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
2804564-38-1 |
|---|---|
Fórmula molecular |
C9H5F5O4 |
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F5O4/c10-8(11)17-6-2-1-4(18-9(12,13)14)3-5(6)7(15)16/h1-3,8H,(H,15,16) |
Clave InChI |
SEOCZXHBPWKERB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)


![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)

![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)

![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)

